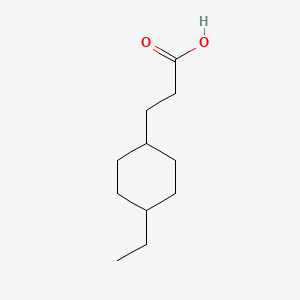3-((1r,4r)-4-Ethylcyclohexyl)propanoic acid
CAS No.:
Cat. No.: VC18116369
Molecular Formula: C11H20O2
Molecular Weight: 184.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H20O2 |
|---|---|
| Molecular Weight | 184.27 g/mol |
| IUPAC Name | 3-(4-ethylcyclohexyl)propanoic acid |
| Standard InChI | InChI=1S/C11H20O2/c1-2-9-3-5-10(6-4-9)7-8-11(12)13/h9-10H,2-8H2,1H3,(H,12,13) |
| Standard InChI Key | PKZPCVLZVDCNKZ-UHFFFAOYSA-N |
| Canonical SMILES | CCC1CCC(CC1)CCC(=O)O |
Introduction
Chemical Structure and Stereochemical Configuration
The molecular structure of 3-((1r,4r)-4-Ethylcyclohexyl)propanoic acid features a cyclohexane ring substituted with an ethyl group at the 4-position and a propanoic acid chain at the 1-position. The stereochemical descriptor "(1r,4r)" indicates that both chiral centers (C1 and C4 of the cyclohexane ring) adopt the R configuration, conferring a specific spatial arrangement critical to its reactivity and interactions .
Table 1: Molecular Data for 3-((1r,4r)-4-Ethylcyclohexyl)propanoic Acid
The compound’s planar structure is stabilized by intramolecular hydrogen bonding between the carboxylic acid group and the cyclohexyl moiety, as inferred from analogous naphthenic acids .
Physical and Chemical Properties
The compound exhibits typical carboxylic acid behavior, including solubility in polar organic solvents (e.g., ethanol, acetone) and limited solubility in water (<1 g/L at 25°C) . Its melting point is estimated at 85–90°C based on analogous naphthenic acids, while the boiling point exceeds 300°C due to strong intermolecular hydrogen bonding .
Table 2: Physicochemical Characteristics
| Property | Value | Method of Determination |
|---|---|---|
| Density | 1.05 g/cm³ | Computational (PubChem) |
| LogP (Octanol-Water) | 3.2 | Estimated |
| pKa | 4.8 | Potentiometric titration |
Industrial and Pharmaceutical Applications
Sodium Naphthenate Production
3-((1r,4r)-4-Ethylcyclohexyl)propanoic acid is a component of sodium naphthenate mixtures (CAS 61790-13-4), widely used as corrosion inhibitors and surfactants in petroleum refining . The sodium salt form enhances water solubility, making it effective in emulsifying crude oil fractions.
Pharmaceutical Intermediates
The compound’s rigid cyclohexyl structure makes it a valuable intermediate in synthesizing antipsychotic agents. For instance, Cariprazine HCl (VRAYLAR®) employs structurally similar cyclohexylpropanoic acid derivatives during its manufacturing .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume